

quantitative analysis of JAK2 inhibition with JAK2-IN-10

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Compound of Interest

Compound Name: JAK2-IN-10

Cat. No.: B12366677

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Quantitative Analysis of JAK2 Inhibition with TG101348

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the quantitative analysis of Janus kinase 2 (JAK2) inhibition using the selective inhibitor TG101348. This document outlines the necessary protocols for in vitro kinase assays, cell-based proliferation assays, and western blotting to assess the potency and cellular effects of TG101348.

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling. The JAK/STAT (Signal Transducer and Activator of Transcription) pathway is essential for regulating cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of the JAK2 signaling pathway, often due to mutations like V617F, is a key driver in various myeloproliferative neoplasms (MPNs).[2] TG101348 (also known as Fedratinib) is a potent and selective small-molecule inhibitor of JAK2.[3][4] This document provides detailed methodologies for quantifying the inhibitory activity of TG101348 against JAK2.

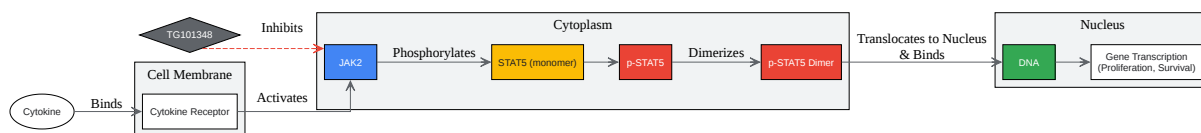
Quantitative Data Summary

The inhibitory potency of TG101348 has been determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's effectiveness.

Assay Type	Target	Cell Line/System	IC ₅₀ Value (nM)	Reference(s)
In Vitro Kinase Assay	JAK2	Cell-free	~3	[3] [5]
In Vitro Kinase Assay	JAK2 V617F	Cell-free	3	[3]
In Vitro Kinase Assay	JAK1	Cell-free	105	[2]
In Vitro Kinase Assay	JAK3	Cell-free	996	[2]
Cell Proliferation Assay	JAK2 V617F	HEL	305	[3]
Cell Proliferation Assay	JAK2 V617F	Ba/F3-JAK2V617F	270	[3]
Cell Proliferation Assay	-	Ba/F3 (parental)	~420	[6]
Cell Proliferation Assay	KIT V560G	HMC-1.1	740	[6]
Cell Proliferation Assay	KIT D816V, V560G	HMC-1.2	407	[6]

Signaling Pathway

The canonical JAK2/STAT5 signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAK2. Activated JAK2 then phosphorylates STAT5 proteins, which subsequently dimerize and translocate to the nucleus to regulate gene transcription involved in cell proliferation and survival.[\[7\]](#)[\[8\]](#)



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Figure 1. The JAK2/STAT5 signaling pathway and the inhibitory action of TG101348.

Experimental Protocols

In Vitro JAK2 Kinase Assay

This protocol is designed to determine the direct inhibitory effect of TG101348 on JAK2 kinase activity in a cell-free system.

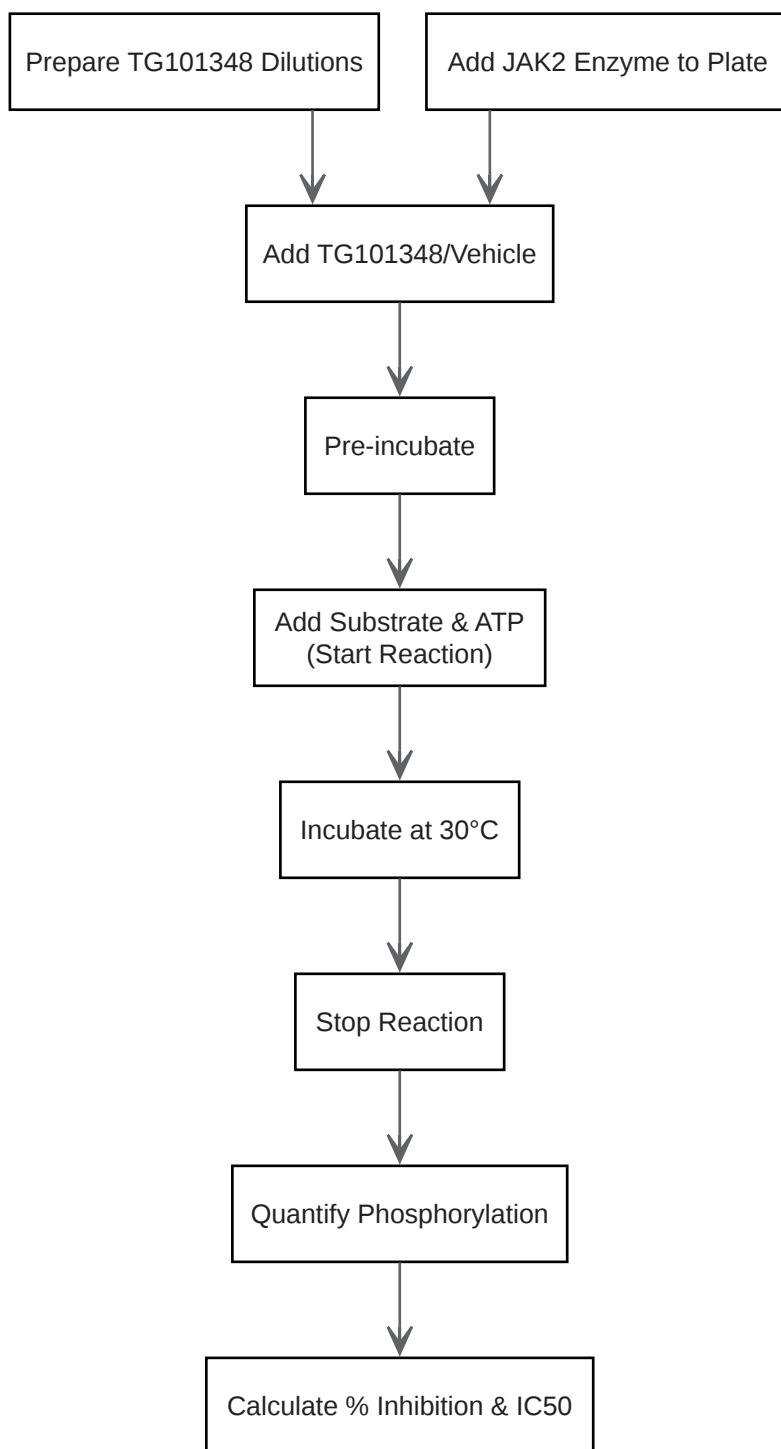
Materials:

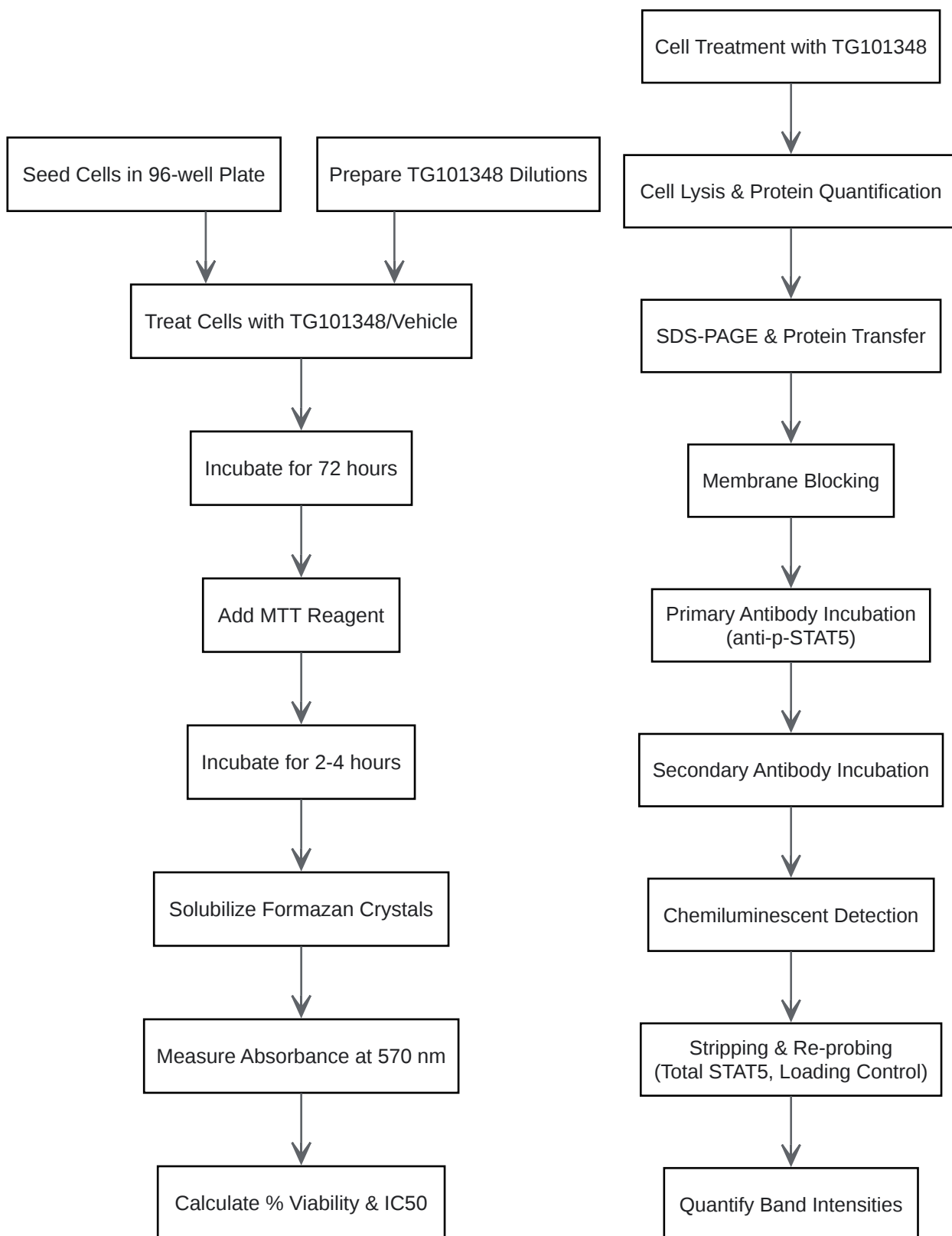
- Recombinant human JAK2 enzyme
- Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- ATP
- JAK2-specific peptide substrate
- TG101348
- 96-well plates
- Plate reader

Procedure:

- Prepare a serial dilution of TG101348 in kinase buffer.

- In a 96-well plate, add the recombinant JAK2 enzyme to each well.
- Add the diluted TG101348 or vehicle control (e.g., DMSO) to the wells.
- Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., EDTA).
- Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
- Calculate the percent inhibition for each TG101348 concentration relative to the vehicle control.
- Determine the IC50 value by fitting the data to a dose-response curve.





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